

Spectroscopic and Synthetic Profile of 2-(2-Aminoethylamino)-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Aminoethylamino)-5-nitropyridine

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This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for the compound **2-(2-Aminoethylamino)-5-nitropyridine**. Due to the limited availability of a complete public dataset for this specific molecule, this document also includes data for structurally related compounds to offer valuable comparative insights. The information is presented to support research and development activities in medicinal chemistry and related fields.

Spectroscopic Data

A complete, experimentally verified dataset for **2-(2-Aminoethylamino)-5-nitropyridine** is not readily available in public scientific databases. The following tables summarize the available data for the parent compound, 2-amino-5-nitropyridine, which serves as a crucial structural analogue. Researchers should consider these values as a reference point for the characterization of **2-(2-Aminoethylamino)-5-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 2-Amino-5-nitropyridine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Predicted H-3	d	1H	Aromatic CH
Predicted H-4	dd	1H	Aromatic CH
Predicted H-6	d	1H	Aromatic CH
Predicted NH ₂	s (br)	2H	Amino group

Note: Experimental ¹H NMR data for 2-amino-5-nitropyridine was not found in the search results. The assignments are predicted based on the structure. A ¹H NMR spectrum for 2-amino-5-nitropyridine is available on ChemicalBook, but peak assignments are not provided[1].

Table 2: ¹³C NMR Data of 2-(2-Aminoethylamino)-5-nitropyridine

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: No experimental or predicted ¹³C NMR data for 2-(2-Aminoethylamino)-5-nitropyridine was found.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 2-Amino-5-nitropyridine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3000	Strong, Broad	N-H and O-H stretching
3398, 3391	-	N-H stretching
3197, 3191	-	C-H stretching (aromatic)
1468, 1399	-	C=C stretching (aromatic)
1457, 1407	-	N-H bending

Source: Data derived from a study on 2-amino-5-nitropyridine pentaborate[2]. The FTIR spectra for 2-amino-5-nitropyridine are also available on PubChem and SpectraBase[3].

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Amino-5-nitropyridine

m/z	Relative Intensity (%)	Assignment
139	100	[M] ⁺ (Molecular Ion)
66	-	Fragment Ion
39	-	Fragment Ion

Source: NIST Mass Spectrometry Data Center via PubChem[3]. The molecular weight of 2-amino-5-nitropyridine is 139.11 g/mol [3]. The molecular formula is C₅H₅N₃O₂[3].

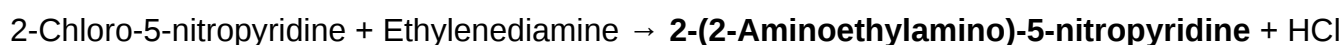
While **2-(2-Aminoethylamino)-5-nitropyridine** has been utilized as a matrix for negative-mode matrix-assisted laser desorption/ionization (MALDI) mass spectrometry analysis of phospholipids, specific mass spectrometry data for the compound itself was not provided in the cited study[4]. The molecular formula for **2-(2-Aminoethylamino)-5-nitropyridine** is C₇H₁₀N₄O₂ and its molecular weight is 182.18 g/mol [5].

Experimental Protocols

A detailed experimental protocol for the synthesis of **2-(2-Aminoethylamino)-5-nitropyridine** is not explicitly available. However, a plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitropyridine, with ethylenediamine. Below is a generalized, hypothetical protocol based on standard organic synthesis methodologies.

Synthesis of 2-(2-Aminoethylamino)-5-nitropyridine

Reaction:



Materials:

- 2-Chloro-5-nitropyridine
- Ethylenediamine
- Inert solvent (e.g., Ethanol, Acetonitrile)
- Base (e.g., Triethylamine, Potassium carbonate)
- Deionized water
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

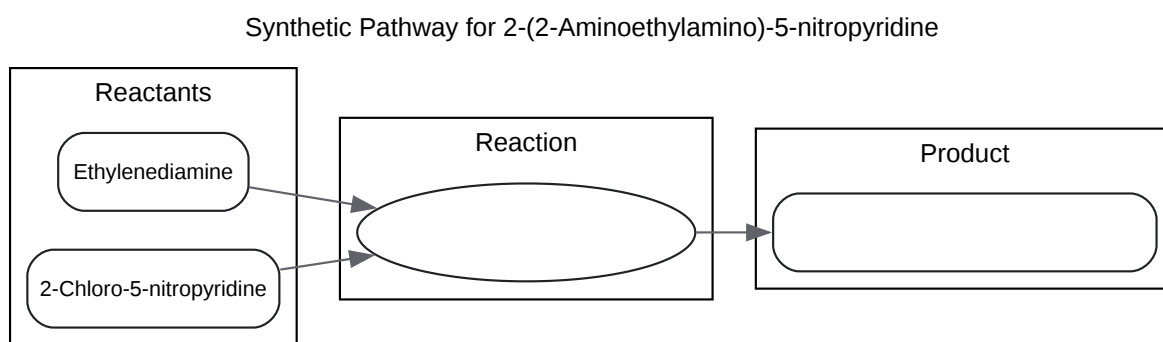
- **Reaction Setup:** In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in an appropriate inert solvent.
- **Addition of Reagents:** Add an excess of ethylenediamine and a base to the solution. The base is used to neutralize the HCl generated during the reaction.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.

A synthesis method for the precursor, 2-amino-5-nitropyridine, involves the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and nitric acid[6].

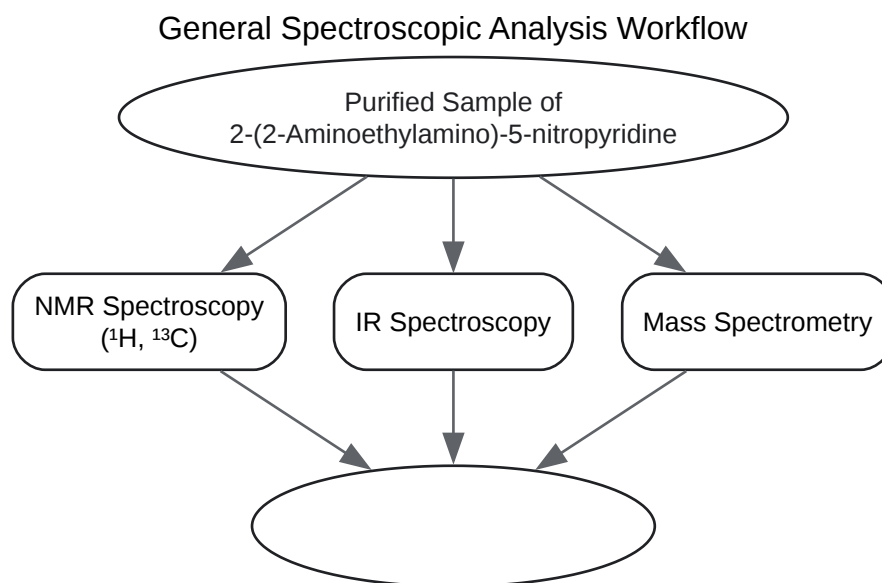
Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of **2-(2-Aminoethylamino)-5-nitropyridine**.



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Caption: Proposed synthesis of the target compound.



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Caption: Workflow for spectroscopic characterization.

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